molecular formula C9H9NO B2367630 3-Pyridinemethanol, alpha-ethynyl-alpha-methyl- CAS No. 99357-64-9

3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-

Cat. No. B2367630
CAS RN: 99357-64-9
M. Wt: 147.177
InChI Key: XWHZFQZVLPIWSU-UHFFFAOYSA-N
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Description

“3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-” is a chemical compound with the molecular formula C9H9NO . It is an aromatic compound and is a key moiety of many bio-active and industrially important compounds .


Molecular Structure Analysis

The molecular structure of “3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-” is based on the molecular formula C9H9NO . The exact structure is not provided in the available resources.

Scientific Research Applications

Enantioselective Resolution and Kinetic Modeling

  • (R,S)-α-methyl-4-pyridinemethanol is significant in forming spiral structures and as chiral auxiliary compounds. Its kinetic resolution and transesterification mechanism were studied using Novozym 435 as a catalyst, revealing a ping pong bi bi mechanism with a negative association of α-methyl-4-pyridinemethanol-lipase dead-end inhibitory complex (Magadum & Yadav, 2017).

Pharmacology and Receptor Antagonism

  • 2-Methyl-6-(phenylethynyl)pyridine, a noncompetitive mGlu5 receptor antagonist, shares a similar structure with 3-Pyridinemethanol derivatives. The synthesis of compound 9, a highly selective mGlu5 receptor antagonist, was pursued to address the shortcomings of 2-Methyl-6-(phenylethynyl)pyridine in therapeutic applications (Cosford et al., 2003).

Volumetric Properties in Aqueous Solutions

  • A study examined the volumetric properties of 3-pyridinemethanol in aqueous solutions, focusing on density, excess volumes of mixing, and partial molar volumes. This research aids in understanding the inter/intramolecular interactions and hydrophilic interactions between molecules in such solutions (Kul et al., 2013).

Biocatalytic Deracemization

  • A single-step synthesis of (R)-α-methyl-4-pyridinemethanol from (RS)-α-methyl-4-pyridinemethanol using Candida parapsilosis was demonstrated. This method highlights an environmentally friendly, enantiopure synthesis of secondary alcohols, relevant in pharmaceutical contexts (Ghosh, Banoth, & Banerjee, 2015).

Synthesis and Properties of Chlorophyll Derivatives

  • Research into the synthesis of 3-ethynyl-chlorin from methyl pyropheophorbide-d using Bestmann-Ohira reagent and its subsequent reactions led to chlorin derivatives with substituted ethynyl groups. This study is crucial for understanding the optical properties of such chlorophyll derivatives (Sasaki, Mizutani, Kunieda, & Tamiaki, 2008).

properties

IUPAC Name

2-pyridin-3-ylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-9(2,11)8-5-4-6-10-7-8/h1,4-7,11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHZFQZVLPIWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinemethanol, alpha-ethynyl-alpha-methyl-

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